
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a cyclopentylidene group and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diketones or 1,4-diols.
Introduction of the Cyclopentylidene Group: This can be achieved through the reaction of the furan ring with cyclopentanone under acidic or basic conditions.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using phenylthiol or its derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones or other oxygenated derivatives, while substitution reactions can produce a wide range of substituted furans.
Applications De Recherche Scientifique
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mécanisme D'action
The mechanism by which 5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular effects.
Comparaison Avec Des Composés Similaires
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: can be compared with other furan derivatives such as:
2-Furylmethyl Ketone: Similar in having a furan ring but differs in substituents.
3-Phenylsulfanyl Furan: Shares the phenylsulfanyl group but lacks the cyclopentylidene group.
Cyclopentyl Furan: Contains the cyclopentyl group but not the phenylsulfanyl group.
The uniqueness of This compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
59181-54-3 |
|---|---|
Formule moléculaire |
C15H14O2S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
5-cyclopentylidene-3-phenylsulfanylfuran-2-one |
InChI |
InChI=1S/C15H14O2S/c16-15-14(18-12-8-2-1-3-9-12)10-13(17-15)11-6-4-5-7-11/h1-3,8-10H,4-7H2 |
Clé InChI |
GQBKGRMHJALIBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C2C=C(C(=O)O2)SC3=CC=CC=C3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




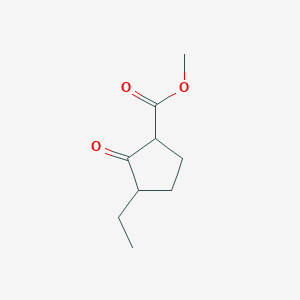
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)

![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
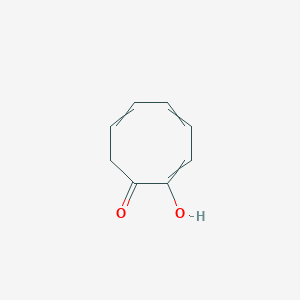
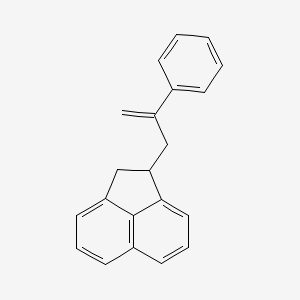



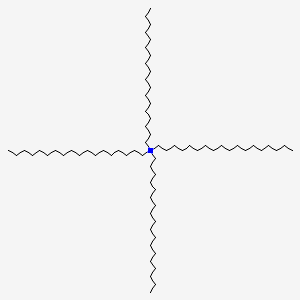
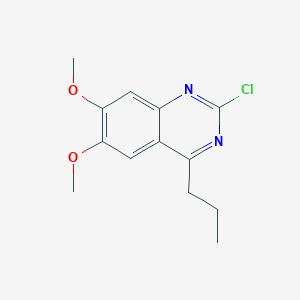
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
